N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride

Description

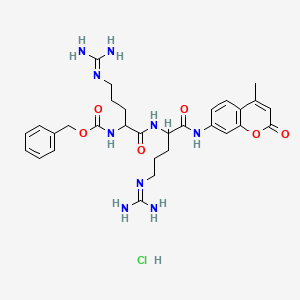

N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride (CAS: 136132-67-7) is a fluorogenic peptide substrate widely utilized in enzymology research. Its molecular formula is C30H40ClN9O6, with a molecular weight of 658.15 g/mol . The compound features a Cbz (benzyloxycarbonyl) protecting group on the N-terminal arginine and a 7-amido-4-methylcoumarin (AMC) fluorophore at the C-terminus. Upon enzymatic cleavage (e.g., by cathepsin B), the AMC group is released, emitting fluorescence at 460 nm, enabling real-time monitoring of protease activity .

Properties

IUPAC Name |

benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H39N9O6.ClH/c1-18-15-25(40)45-24-16-20(11-12-21(18)24)37-26(41)22(9-5-13-35-28(31)32)38-27(42)23(10-6-14-36-29(33)34)39-30(43)44-17-19-7-3-2-4-8-19;/h2-4,7-8,11-12,15-16,22-23H,5-6,9-10,13-14,17H2,1H3,(H,37,41)(H,38,42)(H,39,43)(H4,31,32,35)(H4,33,34,36);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLSNWWKWVKPXKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)OCC3=CC=CC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40ClN9O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136132-67-7 | |

| Record name | Z-Arg-Arg-7-Amido-4-methylcoumarin hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound is synthesized through a multi-step process involving the protection of arginine residues, coupling reactions, and the introduction of the fluorogenic 7-amido-4-methylcoumarin moiety. The reaction conditions typically involve the use of coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) under anhydrous conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can take place at various positions on the coumarin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.

Major Products Formed:

Oxidation: Oxidized derivatives of the amino groups.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives of the coumarin ring.

Scientific Research Applications

Key Applications

-

Enzyme Activity Measurement :

- This compound is predominantly used to assess the activity of serine proteases, including trypsin and papain. Upon hydrolysis by these enzymes, it releases a fluorescent signal that can be quantitatively measured, providing insights into enzyme kinetics and function.

-

Protease Inhibition Studies :

- N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride serves as a substrate in studies investigating the inhibition patterns of various proteases. For example, it has been employed to evaluate the effects of different inhibitors on protease activity, which is crucial for drug development targeting proteolytic pathways .

- Zymography Analysis :

- Matrix Metalloproteinase Activity Assays :

-

Diagnostic Assays :

- The compound's ability to detect protease activity has potential applications in diagnostic assays for diseases characterized by altered protease levels, such as certain cancers and inflammatory conditions.

Case Studies and Research Findings

-

Protease Activity in Borrelia burgdorferi :

A study characterized an aminopeptidase from Borrelia burgdorferi, using this compound as a substrate to measure enzyme activity. The fluorescent signal generated allowed for detailed analysis of the enzyme's kinetics and inhibition patterns . -

Cathepsin B Activity Assay :

The compound has been effectively used as a substrate in assays measuring cathepsin B activity, revealing its role in protein degradation within cellular processes. Such studies are vital for understanding disease mechanisms where cathepsins are involved . -

Matrix Metalloproteinase Assays :

In research focused on cancer biology, this compound has been employed to study MMP activity, contributing to insights into tumor invasion and metastasis mechanisms .

Mechanism of Action

The compound exerts its effects by being cleaved by proteases, resulting in the release of a fluorescent signal. The molecular targets are the active sites of proteases, and the pathways involved include the enzymatic degradation of proteins.

Comparison with Similar Compounds

Key Properties :

- Storage : Requires storage at -20°C in a dark, inert atmosphere to maintain stability .

- Safety : Classified with the signal word "Warning" (GHS07) due to hazards including skin/eye irritation (H315, H319) and respiratory sensitivity (H335) .

- Applications : Primarily used as a selective substrate for cathepsin B , a lysosomal cysteine protease implicated in cancer metastasis and inflammatory diseases .

Comparison with Similar Compounds

The following table summarizes structural and functional differences between N-alpha-Cbz-arg-arg 7-amido-4-methylcoumarin hydrochloride and related fluorogenic substrates:

Structural and Functional Analysis

N-alpha-CBZ-L-Arginine 7-amido-4-methylcoumarin HCl (CAS: 70375-22-3)

BOC-VAL-PRO-ARG-AMC HCl (CAS: 70375-24-5)

Pro-Phe-Arg 7-amido-4-methylcoumarin HCl (CAS: 115918-56-4)

L-Arg-7-amino-4-methylcoumarin (CAS: 70274-89-4)

- Used broadly for trypsin-like proteases .

BOC-GLN-ALA-ARG-7-AMC HCl (CAS: 113866-20-9)

Z-Arg-Arg 4-methoxy-β-naphthylamide acetate (CAS: 100900-19-4)

- Differences : Uses a 4-methoxy-β-naphthylamide (NA) chromophore instead of AMC, making it a chromogenic (colorimetric) substrate for cathepsin B .

Key Research Findings

Enzyme Specificity :

- The target compound’s Arg-Arg sequence is critical for cathepsin B selectivity, as this enzyme prefers dibasic residues . In contrast, substrates like BOC-VAL-PRO-ARG-AMC target proteases with tripeptide preferences (e.g., thrombin) .

- Substituting Cbz with BOC alters steric hindrance, affecting enzyme binding kinetics .

Fluorophore vs. Chromophore :

- The AMC group (emission at 460 nm) offers higher sensitivity for real-time fluorescence assays compared to chromogenic substrates like 4-methoxy-β-naphthylamide .

Stability and Handling :

Biological Activity

N-alpha-Cbz-Arg-Arg 7-amido-4-methylcoumarin hydrochloride, commonly referred to as Z-Arg-Arg-AMC, is a synthetic fluorogenic substrate widely used in biochemical research. Its primary applications involve the study of proteolytic enzymes, particularly cathepsin B and matrix metalloproteinases (MMPs). This article explores the biological activity of Z-Arg-Arg-AMC, focusing on its role as a substrate in enzymatic assays, its biochemical properties, and relevant case studies.

Z-Arg-Arg-AMC is characterized by the following chemical properties:

| Property | Details |

|---|---|

| CAS Number | 136132-67-7 |

| Molecular Formula | C30H40ClN9O6 |

| Molecular Weight | 658.148 g/mol |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Z-Arg-Arg-AMC functions as a selective substrate for various proteases. Upon cleavage by these enzymes, it releases 7-amido-4-methylcoumarin (AMC), a fluorescent compound that can be quantitatively measured. This property makes it an invaluable tool in enzyme assays, particularly for:

- Cathepsin B Activity Assays : Cathepsin B is a lysosomal cysteine protease implicated in various physiological and pathological processes, including tumor invasion and neurodegenerative diseases. Z-Arg-Arg-AMC is frequently used to assess cathepsin B activity in biological samples .

- Matrix Metalloproteinase (MMP) Activity : MMPs are involved in the degradation of extracellular matrix components and play significant roles in tissue remodeling and cancer metastasis. Z-Arg-Arg-AMC serves as a fluorogenic substrate for measuring MMP activity .

Case Study: Cathepsin B Activity in Cancer Research

A study utilized Z-Arg-Arg-AMC to evaluate cathepsin B activity in tumor tissues. The researchers found that elevated levels of cathepsin B correlated with increased tumor invasiveness. The use of Z-Arg-Arg-AMC allowed for precise quantification of enzyme activity, highlighting its potential as a biomarker for cancer progression .

Case Study: Matrix Metalloproteinases in Inflammation

In another investigation, Z-Arg-Arg-AMC was employed to study MMP activity in inflammatory conditions. The results demonstrated that MMP activity was significantly upregulated in inflamed tissues compared to controls, suggesting a role for these enzymes in the pathophysiology of inflammation .

Enzymatic Assay Protocols

The following outlines a typical protocol for using Z-Arg-Arg-AMC in enzymatic assays:

-

Preparation of Reaction Mixture :

- Dissolve Z-Arg-Arg-AMC in Tris-HCl buffer (pH 7.5) to a final concentration of 20 µM.

- Add enzyme extract or purified enzyme to the reaction mixture.

-

Incubation :

- Incubate the reaction at 37°C for 15 minutes.

-

Fluorescence Measurement :

- Measure the fluorescence intensity at an excitation wavelength of 360 nm and emission wavelength of 460 nm using a spectrofluorimeter.

Q & A

Q. How is N-alpha-Cbz-Arg-Arg 7-amido-4-methylcoumarin hydrochloride utilized as a fluorogenic substrate in protease assays?

The compound acts as a protease substrate by releasing fluorescent 7-amino-4-methylcoumarin (AMC) upon enzymatic cleavage. Proteases like cathepsin B, trypsin, or cathepsin H hydrolyze the amide bond, enabling quantification of enzyme activity via fluorescence intensity. Methodologically, incubate the substrate with the enzyme at 37°C (or enzyme-specific optimal temperature) in a buffer system (e.g., pH 5.5–7.4 for cathepsins). Terminate reactions with a stop solution (e.g., acetic acid) and measure fluorescence using a spectrofluorometer calibrated for AMC’s excitation/emission maxima (340–360 nm/440–460 nm) .

Q. What are the optimal excitation/emission parameters for detecting AMC release?

AMC exhibits fluorescence maxima at 340–360 nm (excitation) and 440–460 nm (emission) . Instrument calibration with standards (e.g., free AMC) is critical to ensure sensitivity. For consistency, use slit widths of 5–10 nm and blank controls (e.g., substrate without enzyme) to correct for background fluorescence .

Q. What experimental controls are essential for enzymatic activity assays using this substrate?

- Negative controls : Boiled enzyme samples to account for non-enzymatic substrate hydrolysis .

- Substrate-only controls : To detect spontaneous degradation.

- Inhibitor controls : Use protease-specific inhibitors (e.g., E-64 for cathepsin B) to confirm enzyme specificity .

- Fluorescence calibration : AMC standards (0.1–50 µM) to generate a linear regression curve for quantification .

Advanced Research Questions

Q. How can discrepancies in reported substrate specificity (e.g., cathepsin B vs. trypsin) be resolved?

Contradictions may arise due to enzyme purity, assay conditions (pH, co-factors), or cross-reactivity. To validate specificity:

- Perform competitive inhibition assays with selective inhibitors (e.g., leupeptin for trypsin vs. CA-074 for cathepsin B) .

- Use recombinant enzymes in parallel to compare cleavage kinetics.

- Analyze kinetic parameters (, ) under standardized conditions (e.g., 0.1–50 µM substrate, 37°C) .

Q. How to optimize substrate concentration to avoid enzyme inhibition or substrate depletion?

- Conduct Michaelis-Menten kinetics : Test substrate concentrations from 0.1–50 µM (AMC-based substrates) .

- Ensure linearity of fluorescence over time (initial velocity phase) by pre-testing incubation durations (e.g., 10–30 min).

- Avoid exceeding values to prevent substrate inhibition; for cathepsin B, reported ranges from 5–20 µM .

Q. What methods confirm substrate specificity for cathepsin B over structurally similar proteases?

- Zymography : Combine SDS-PAGE with substrate overlay to visualize enzyme-specific cleavage bands .

- Cross-validation with alternative substrates : Compare activity using non-AMC substrates (e.g., Z-FR-AMC for cathepsin L) .

- pH profiling : Cathepsin B has optimal activity at pH 6.0–6.5, while trypsin prefers alkaline conditions (pH 8.0) .

Q. How to address fluorescence interference in complex biological samples (e.g., cell lysates)?

- Sample clarification : Centrifuge lysates at 12,000×g to remove particulate matter.

- Quench autofluorescence : Add reducing agents (e.g., DTT) or use wavelength-shifting probes.

- Normalize activity : Express results as fluorescence units/mg protein (Bradford assay) .

Methodological Notes

- Kinetic Analysis : Use Lineweaver-Burk plots to derive and . For time-course assays, sample at 1–5 min intervals to capture linear AMC release .

- Environmental Applications : Sensitivity as low as 5×10³ CFU/mL has been reported for bacterial detection; validate with spiked samples and negative controls .

- Data Contradictions : Reconcile variations by standardizing enzyme sources (commercial vs. purified) and buffer systems (e.g., inclusion of DTT for cysteine protease activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.